cis-1,2,3,6-Tetrahydrophthalimide

Overview

Description

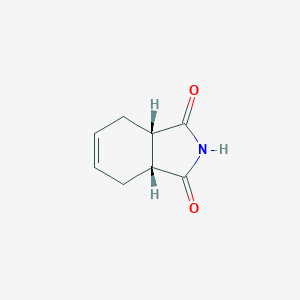

cis-1,2,3,6-Tetrahydrophthalimide: is an organic compound with the molecular formula C8H9NO2. It is a member of the isoindoles family and is characterized by its pale yellow to light beige color . This compound is used as an intermediate in the synthesis of various chemicals, including fungicides .

Preparation Methods

Synthetic Routes and Reaction Conditions: cis-1,2,3,6-Tetrahydrophthalimide can be synthesized through the Diels-Alder reaction of butadiene and maleic anhydride . The reaction typically involves heating the reactants to facilitate the cycloaddition process, resulting in the formation of tetrahydrophthalic anhydride, which can then be converted to this compound through subsequent reactions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reactants and controlled reaction conditions to ensure the consistent quality of the final product .

Chemical Reactions Analysis

Polymerization Reactions

cis-1,2,3,6-Tetrahydrophthalimide can also undergo polymerization reactions. For instance:

-

Polymerization with BPO : In the presence of benzoyl peroxide (BPO), this compound can be polymerized to form high molecular weight polymers. The reaction conditions often involve heating in a suitable solvent like dimethylformamide (DMF) .

Hydrolysis and Environmental Reactions

In environmental conditions:

-

Hydrolysis : The compound is susceptible to hydrolysis due to the presence of reactive functional groups. This reaction leads to the formation of tetrahydrophthalic acid:

This transformation is significant for understanding its environmental impact and degradation pathways .

Characterization Techniques

Characterization of the synthesized derivatives and reaction products is typically performed using:

-

Nuclear Magnetic Resonance (NMR) : Proton NMR spectra provide insights into the structural integrity and purity of the compounds.

-

Fourier Transform Infrared Spectroscopy (FTIR) : FTIR analysis helps identify functional groups present in the compounds by observing characteristic absorption bands.

Table 1: FTIR Spectral Data of Compounds Derived from this compound

| Compound No. | C-H Olefin or Ar | C=O Imide | C-N | Others |

|---|---|---|---|---|

| 1 | 3045 cm | 1750 cm | 1303 cm | C-C (Ar) 1445 cm |

| 2 | 3041 cm | 1774 cm | 1325 cm | COCl 1841 cm |

| 3 | 3015 cm | 1778 cm | 1329 cm | CO Ester 1838 cm |

This table summarizes key spectral data that confirms the successful synthesis of various derivatives .

Scientific Research Applications

Synthesis of Bioactive Compounds

Cyclic imides like cis-1,2,3,6-tetrahydrophthalimide serve as crucial intermediates in the synthesis of various bioactive compounds. They are utilized in the development of agrochemicals and pharmaceuticals due to their ability to form diverse derivatives.

Case Study : Research indicates that derivatives of this compound exhibit antimicrobial properties. In a study using the disc diffusion method against E. coli and Staphylococcus aureus, several synthesized compounds showed notable inhibition zones, indicating potential for therapeutic applications .

| Compound No. | Inhibition Zone (mm) |

|---|---|

| Standard (Cephalexin) | 48 |

| Compound 3 | 3 |

| Compound 4 | 2 |

| Compound 5 | 3 |

Drug Development

The compound's structure allows for modifications that enhance pharmacological activity. For example, N-substituted derivatives have been synthesized to improve solubility and bioavailability in drug formulations.

Bio-Based Polymers

Recent studies have focused on the polymerization of N-substituted this compound derivatives to create bio-based materials. These polymers are environmentally friendly alternatives to traditional plastics.

Process Overview :

- Synthesis of N-alkyl derivatives through reactions with various chlorides.

- Polymerization using benzoyl peroxide as an initiator under heat.

- Characterization via techniques such as FTIR and NMR.

Results : The resulting polymers demonstrated good thermal stability and mechanical properties suitable for industrial applications .

Coatings and Adhesives

Due to its thermal stability and chemical resistance, this compound is also utilized in developing coatings and adhesives that require durability under harsh conditions.

Analytical Chemistry Applications

Mechanism of Action

The mechanism of action of cis-1,2,3,6-Tetrahydrophthalimide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. Further research is needed to fully elucidate its detailed mechanisms of action .

Comparison with Similar Compounds

- cis-1,2,3,6-Tetrahydrophthalic anhydride

- Phthalimide

- 1,2-Cyclohexanedicarboxylic anhydride

Comparison: cis-1,2,3,6-Tetrahydrophthalimide is unique due to its specific structural configuration and reactivity. Compared to similar compounds, it offers distinct advantages in certain synthetic applications and exhibits unique chemical properties that make it valuable in various research and industrial contexts .

Biological Activity

Cis-1,2,3,6-Tetrahydrophthalimide (THPI) is an organic compound derived from tetrahydrophthalic anhydride. It has garnered attention for its diverse biological activities, particularly in the context of its role as a metabolite of the widely used fungicide Captan. This article aims to summarize the biological activity of THPI, focusing on its pharmacological properties, toxicological profiles, and potential applications in various fields.

- Molecular Formula : C8H9NO2

- Molecular Weight : Approximately 151.16 g/mol

- Physical Appearance : Yellow to light beige powder or flakes

- Melting Point : 131 to 138 °C

Biological Activity Overview

THPI exhibits a range of biological activities that have been explored through various studies:

Antimicrobial Activity

Research has demonstrated that THPI and its derivatives possess antimicrobial properties. A study involving synthesized N-substituted THPI derivatives showed significant inhibitory effects against Gram-negative bacteria such as Escherichia coli:

| Compound No. | Inhibition Zone (mm) |

|---|---|

| Standard (Cephalexin) | 48 |

| THPI Derivative 1 | 3 |

| THPI Derivative 2 | 2 |

| THPI Derivative 3 | 4 |

These results indicate that while some derivatives show limited activity, others may provide a basis for developing new antimicrobial agents .

Toxicological Studies

The toxicological profile of THPI has been assessed in various animal models. Notably, there is no evidence of carcinogenicity associated with THPI based on available studies . In vivo tests have shown that THPI does not exhibit significant acute toxicity when administered at typical exposure levels found in agricultural settings.

Metabolism and Biomonitoring

THPI is recognized as a specific metabolite of Captan, which is frequently used in agriculture as a fungicide. Studies have indicated that monitoring THPI levels can serve as an effective biomarker for Captan exposure among agricultural workers . For instance, a study involving orchard pesticide applicators found detectable levels of THPI in urine samples, correlating with the frequency and intensity of Captan application .

Case Studies

- Agricultural Health Study : This study evaluated pesticide exposure among orchard workers and highlighted the significance of THPI as a biomarker for Captan exposure. The results indicated that higher levels of THPI in urine were associated with increased exposure to Captan during pesticide application .

- Metabolism Studies : In lactating goats and laying hens dosed with Captan, metabolites including THPI were tracked to assess the distribution and excretion patterns. The studies revealed that significant portions of the administered dose were recovered in excreta and milk, underscoring the need for careful monitoring in food safety contexts .

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing cis-1,2,3,6-Tetrahydrophthalimide, and how is its structural purity validated?

- Methodology : Synthesis typically involves the reaction of cyclohexene derivatives with ammonia or urea under controlled conditions. Structural validation employs nuclear magnetic resonance (NMR) for stereochemical confirmation, infrared spectroscopy (IR) for functional group analysis, and high-resolution mass spectrometry (HRMS) for molecular weight verification. Purity is assessed via high-performance liquid chromatography (HPLC) with UV detection .

- Key Considerations : Ensure anhydrous conditions to avoid side reactions. Use deuterated solvents (e.g., DMSO-d6) for NMR to resolve cis/trans isomerism .

Q. How is this compound quantified in environmental samples, given its thermal instability during gas chromatography (GC)?

- Methodology : Employ comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GC×GC-ToFMS) to improve separation and reduce thermal degradation. Use deuterated analogs (e.g., ring-d6 isotopologues) as internal standards to correct for analyte loss .

- Data Handling : Calculate degradation conversion rates (e.g., 57% for captan at low concentrations) by monitoring characteristic ion ratios (e.g., m/z 79 for the degradation product) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported physical properties (e.g., molecular weight, melting point) of this compound?

- Methodology : Cross-validate data using authoritative databases (e.g., NIST, CAS Registry) and replicate measurements under standardized conditions. For example:

- Molecular Weight : Confirm via HRMS (theoretical: 151.1626 g/mol) .

- Melting Point : Use differential scanning calorimetry (DSC) to resolve conflicting reports (134–138°C vs. 134–138°C in vs. 16) .

Q. What strategies are effective for designing this compound derivatives as α1A-adrenergic receptor antagonists with improved selectivity?

- Experimental Design :

- Structural Modifications : Introduce substituents at the imide nitrogen or cyclohexene ring to enhance binding affinity. For example, Ranbaxy Research Laboratories synthesized derivatives with general structure II (see ) .

- In Silico Screening : Use molecular docking to predict interactions with α1A receptor pockets (e.g., hydrophobic residues in transmembrane domains).

- Validation : Test selectivity via radioligand binding assays against α1B and α1D subtypes .

Q. How do environmental factors influence the stability and degradation pathways of this compound in polymer nanocomposites?

- Methodology : Simulate conditions using thermogravimetric analysis (TGA) and pyrolysis-GC/MS to identify degradation byproducts (e.g., phthalimide derivatives). In thermoplastic starch/montmorillonite nanocomposites, the compound acts as a plasticizer but degrades above 200°C, releasing CO and NOx .

- Mitigation : Incorporate antioxidants (e.g., hindered phenols) to stabilize the matrix .

Q. Data Contradiction and Validation

Q. How should researchers address inconsistent CAS registry numbers (e.g., 1469-48-3 vs. 85-40-5) for this compound?

- Resolution : Verify entries via the CAS Common Chemistry database. The correct CAS for the cis-isomer is 1469-48-3, while 85-40-5 refers to an outdated or alternative registry entry. Cross-reference with IUPAC nomenclature and spectral libraries .

Q. Analytical Challenges

Q. What are the best practices for detecting this compound as a pesticide degradation product in water?

- Workflow :

Sample Preparation : Use solid-phase extraction (SPE) with C18 cartridges to concentrate analytes.

Instrumentation : GC×GC-ToFMS with a non-polar/mid-polar column set (e.g., Rxi-5Sil MS + Rxi-17Sil MS) for enhanced separation .

Quantification : Apply matrix-matched calibration to account for signal suppression/enhancement.

- Pitfalls : Thermal degradation during GC injection (16–57% loss for captan). Use cold injection systems or LC-MS/MS as an alternative .

Q. Applications in Material Science

Q. How does this compound function in nanocomposite synthesis?

- Role : Acts as a dual-purpose agent—plasticizing thermoplastic starch and swelling montmorillonite clay. This enhances mechanical properties but requires optimization of loading ratios (typically 5–10 wt%) to avoid phase separation .

Properties

IUPAC Name |

(3aR,7aS)-3a,4,7,7a-tetrahydroisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c10-7-5-3-1-2-4-6(5)8(11)9-7/h1-2,5-6H,3-4H2,(H,9,10,11)/t5-,6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIFFBTOJCKSRJY-OLQVQODUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC2C1C(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C=CC[C@H]2[C@@H]1C(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0041220 | |

| Record name | cis-1,2,3,6-Tetrahydrophthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0041220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1469-48-3, 27813-21-4 | |

| Record name | cis-1,2,3,6-Tetrahydrophthalimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1469-48-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Cyclohexene-1,2-dicarboximide, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001469483 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1469-48-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41605 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | cis-1,2,3,6-Tetrahydrophthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0041220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-1,2,3,6-tetrahydrophthalimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.545 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | cis-4-cyclohexene-1,2-dicarboximide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.228 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CYCLOHEXENE-1,2-DICARBOXIMIDE, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ES57D28O1U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.